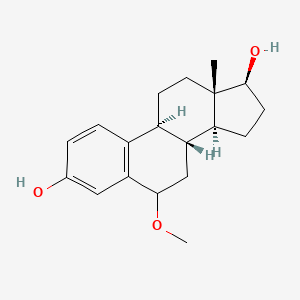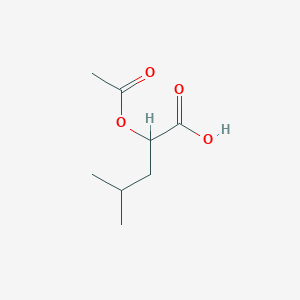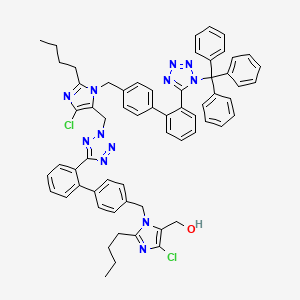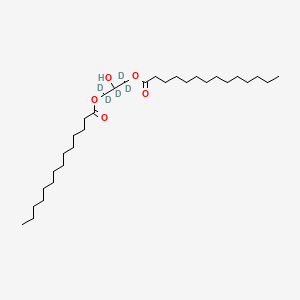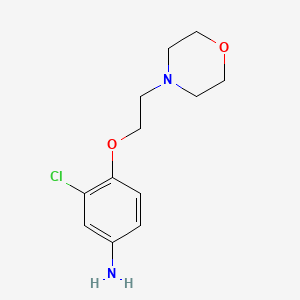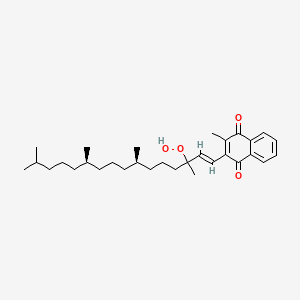
DeacetylLinezolidTosylateSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DeacetylLinezolidTosylateSalt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. This compound is known for its enhanced stability and solubility, making it a valuable candidate in pharmaceutical research and development.
Méthodes De Préparation
The synthesis of DeacetylLinezolidTosylateSalt involves several steps. Initially, Linezolid undergoes deacetylation to remove the acetyl group. This is followed by the introduction of a tosylate group to form the tosylate salt. The reaction conditions typically involve the use of tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
DeacetylLinezolidTosylateSalt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
DeacetylLinezolidTosylateSalt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: It is investigated for its efficacy in treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of DeacetylLinezolidTosylateSalt is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
DeacetylLinezolidTosylateSalt can be compared with other similar compounds such as:
Linezolid: The parent compound, known for its broad-spectrum antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Thiazolidines: Compounds with a five-membered ring structure containing sulfur and nitrogen, known for their diverse biological activities
This compound stands out due to its enhanced stability and solubility, making it a more effective candidate for pharmaceutical applications.
Propriétés
Formule moléculaire |
C21H26FN3O6S |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H18FN3O3.C7H8O3S/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,7,11H,3-6,8-9,16H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
Clé InChI |
YUKMIBGFMZDNRU-RFVHGSKJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


